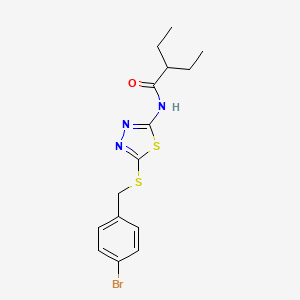

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Description

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN3OS2/c1-3-11(4-2)13(20)17-14-18-19-15(22-14)21-9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJFDEQGFANKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions, followed by oxidation.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

Attachment of the Ethylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-ethylbutanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiadiazole ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

Reduction: Reduction of the bromobenzyl group can lead to the formation of benzyl derivatives.

Substitution: The bromine atom in the bromobenzyl group can be substituted by various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are effective.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for antimicrobial, antifungal, or anticancer agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the thiadiazole ring could participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : Melting points vary significantly with substituents. For example, methyl-substituted 5c (169–171°C) has a higher m.p. than brominated 2c (120–122°C), suggesting that bulky groups like thiadiazine rings improve crystallinity .

- Yield Trends : Chloro- and bromo-substituted derivatives (e.g., 5j, 2c) show moderate-to-high yields (82%), whereas methylated analogs (5c) have lower yields (67%), possibly due to steric hindrance during synthesis .

Anticancer Activity

- Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC50 = 0.084 mmol L<sup>–1</sup>) and A549 (IC50 = 0.034 mmol L<sup>–1</sup>) cells, attributed to its p-tolylamino and thioether groups enhancing DNA intercalation .

- Target Compound : The bromobenzylthio group may improve activity over chloro analogs due to bromine’s larger atomic radius, enabling stronger hydrophobic interactions with target proteins .

Antimicrobial Activity

- Thiadiazine Derivatives (5c, 5d) (): Show moderate antimicrobial activity, with 5d (4-chlorobenzylthio) slightly more active than 5c (4-methylbenzylthio), highlighting the role of halogenation in disrupting microbial membranes .

- Target Compound : The bromine atom and ethylbutanamide chain may synergize to enhance broad-spectrum antimicrobial effects, though empirical data are needed for validation.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure incorporates a thiadiazole ring and a bromobenzylthio group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C17H22BrN3OS

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

The compound's structure can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Thiadiazole Ring | A five-membered ring containing nitrogen and sulfur atoms, known for various biological activities. |

| Bromobenzyl Group | Enhances lipophilicity and cellular penetration. |

| Ethylbutanamide Moiety | Contributes to the compound's overall hydrophobicity and potential receptor interactions. |

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study demonstrated that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans . This suggests that the compound may possess comparable antifungal properties.

Anti-inflammatory Effects

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors linked to inflammatory pathways. Thiadiazole derivatives are known for their anti-inflammatory effects due to their ability to modulate cytokine production and inhibit pro-inflammatory mediators.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.

- Receptor Modulation : It may interact with specific receptors, altering signaling pathways related to inflammation and infection.

- Binding Affinity : The unique structural features enhance its binding affinity to target proteins, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Chlorine instead of bromine | Different electronic properties affecting reactivity. |

| N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Methyl group instead of bromine | Alters lipophilicity and steric bulk. |

| N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Fluorine instead of bromine | Enhances metabolic stability compared to bromine. |

The presence of the bromine atom in N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide enhances its lipophilicity and cellular penetration capabilities compared to its analogs.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, thiadiazole ring protons typically resonate at δ 7.3–8.5 ppm in DMSO-d₆ .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns. Analogous compounds show [M+H]⁺ peaks matching theoretical values .

- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .

How does the reactivity of the thiadiazole ring influence derivatization strategies?

Basic Research Focus

The thiadiazole core is susceptible to nucleophilic attack at sulfur and nitrogen sites. Methodological approaches include:

- Thiol-Ether Formation : Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in acetone) to introduce substituents at the sulfur position .

- Acylation : Amine groups on the thiadiazole react with acyl chlorides (e.g., 4-methylbenzoyl chloride) to form amide linkages .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anticancer activity?

Q. Advanced Research Focus

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety enhance cytotoxicity. For example, trifluoromethyl analogs show IC₅₀ values <0.1 mmol L⁻¹ against MCF-7 cells .

- Thioether Linkers : Bulky substituents (e.g., 4-bromobenzyl) improve membrane permeability and target binding .

Q. Advanced Research Focus

- Assay Standardization : Use identical cell lines (e.g., MCF-7) and incubation times (e.g., 48 hours) to minimize variability .

- Orthogonal Validation : Combine cytotoxicity assays (e.g., MTT) with mechanistic studies (e.g., apoptosis via flow cytometry) to confirm activity .

What molecular mechanisms underpin its anticancer activity?

Q. Advanced Research Focus

- Cell Cycle Arrest : Downregulation of cyclin A2 and CDK1 induces G2/M phase arrest in cancer cells .

- Apoptotic Pathways : Upregulation of pro-apoptotic proteins (e.g., Bax) and caspase-3 activation .

How can computational modeling predict binding interactions with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Dock the compound into CDK1 (PDB ID: 1FIN) using AutoDock Vina. The 4-bromobenzyl group shows hydrophobic interactions with Leu83 and Val18 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties influencing reactivity .

What strategies mitigate impurities in multi-step synthesis?

Q. Advanced Research Focus

- Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .

- Column Chromatography : Separate byproducts using gradient elution (hexane → ethyl acetate) .

How do formulation challenges affect its pharmacokinetic profile?

Q. Advanced Research Focus

- Solubility Enhancement : Co-crystallization with β-cyclodextrin improves aqueous solubility .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) assess CYP450-mediated degradation .

How can researchers differentiate apoptosis from necrosis in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.